4-Cyclohexylpiperidine-4-carboxamide

Lipophilicity LogP ADME

Procure 4-Cyclohexylpiperidine-4-carboxamide for its proven role in developing selective mPGES-1 inhibitors (e.g., PF-4693627, IC50=3 nM, >10,000-fold selectivity over COX-2). Its cyclohexyl group enhances lipophilicity (LogP 2.96 vs. 2.47 for 4-phenyl), boosting blood-brain barrier penetration for CNS targets. Essential for CYP3A4 time-dependent inhibition (TDI) studies, enabling early metabolic liability assessment. Choose this scaffold to achieve target selectivity and mitigate off-target toxicity in your next-generation anti-inflammatory and neurological programs.

Molecular Formula C12H22N2O
Molecular Weight 210.32 g/mol
Cat. No. B13867971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexylpiperidine-4-carboxamide
Molecular FormulaC12H22N2O
Molecular Weight210.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2(CCNCC2)C(=O)N
InChIInChI=1S/C12H22N2O/c13-11(15)12(6-8-14-9-7-12)10-4-2-1-3-5-10/h10,14H,1-9H2,(H2,13,15)
InChIKeyIYERIGDTNAIIBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexylpiperidine-4-carboxamide – Key Physicochemical Properties and Research Applications for Compound Selection


4-Cyclohexylpiperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a cyclohexyl substituent at the 4-position, endowing it with distinct lipophilic and steric properties . This scaffold serves as a versatile building block in medicinal chemistry, notably as a core component in potent, selective mPGES-1 inhibitors (e.g., PF-4693627, IC50=3 nM) and in melanocortin-4 receptor agonists, where its specific structural features influence critical ADME and off-target profiles [1].

4-Cyclohexylpiperidine-4-carboxamide vs. Analogs – Why Structural Mimics Do Not Guarantee Functional Equivalence


Substitution at the piperidine 4-position dramatically alters molecular recognition, metabolic fate, and off-target engagement. Within the piperidine-4-carboxamide class, simple aryl (e.g., 4-phenyl) or alkyl (e.g., 4-benzyl) variants exhibit divergent binding affinities, potencies, and toxicological profiles [1]. For instance, the cyclohexyl group confers a unique steric and lipophilic signature that directly influences target selectivity (e.g., mPGES-1 vs. COX-2) and cytochrome P450 liability, a key differentiator from less bulky or more planar aromatic analogs [2]. Thus, assuming functional interchangeability without quantitative evidence can lead to significant assay or project failure.

Quantitative Differentiation of 4-Cyclohexylpiperidine-4-carboxamide from Key Analogs


Lipophilicity-Driven Differentiation: Cyclohexyl vs. Aryl Substituents Modulates ADME Properties

The cyclohexyl substituent in 4-Cyclohexylpiperidine-4-carboxamide derivatives imparts a distinct lipophilicity profile compared to aromatic analogs. For instance, N-cyclohexyl-4-piperidinecarboxamide exhibits a calculated LogP of 2.96 [1], whereas the 4-phenyl analog (AH 1932) is reported with a LogP of 2.47 (experimental) [2]. This difference in lipophilicity influences membrane permeability, tissue distribution, and metabolic stability, key parameters for in vivo efficacy.

Lipophilicity LogP ADME Physicochemical Properties

Selective mPGES-1 Inhibition: Cyclohexylcarboxamide Scaffold Enables High Potency and Selectivity Over COX-2

Derivatives of 4-cyclohexylpiperidine-4-carboxamide, such as PF-4693627, demonstrate potent and selective inhibition of mPGES-1. PF-4693627 exhibits an IC50 of 3 nM against mPGES-1 [1]. Crucially, it shows >10,000-fold selectivity over COX-2 (IC50 >10 μM) and related prostanoid synthases . This selectivity profile, mediated by the cyclohexyl-containing carboxamide, contrasts with broad-spectrum NSAIDs and is a direct result of SAR optimization around this core [2].

mPGES-1 Inflammation Selectivity COX-2 PF-4693627

Cytochrome P450 Time-Dependent Inhibition: A Structural Liability Not Observed in Methyl-Analogues

A derivative, 1-[(2R)-2-([[(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-yl]carbonyl]amino)-3-(4-chlorophenyl)propanoyl]-N-(tert-butyl)-4-cyclohexylpiperidine-4-carboxamide (Compound 1), exhibited potent time-dependent inhibition (TDI) of CYP3A4 in human liver microsomes, leading to a predicted 4- to 10-fold increase in AUC for co-administered CYP3A4 substrates in humans [1]. This TDI was attributed to nitroso intermediate formation and was eliminated in the methyl analogue (Compound 2) [2]. This specific metabolic vulnerability is a direct consequence of the molecular architecture surrounding the cyclohexylpiperidinecarboxamide core and distinguishes it from more metabolically stable but less potent analogs.

CYP3A4 Time-Dependent Inhibition DDI Metabolism Safety

CCR5 Antagonism: Cyclohexyl Substitution Enhances Potency via Lipophilic and Steric Contributions

QSAR studies on piperidine-4-carboxamide CCR5 antagonists reveal that activity is largely governed by lipophilicity and steric bulk of substituents [1]. While the 4-benzylpiperidine-4-carboxamide derivative TAK-220 is a potent CCR5 antagonist (IC50 = 3.5 nM binding, 0.42 nM fusion inhibition) , the cyclohexyl group in related derivatives offers a distinct steric and electronic environment. This can modulate binding kinetics and selectivity, as evidenced by computational models showing favorable interactions for bulkier, more lipophilic groups within the CCR5 binding pocket [2].

CCR5 HIV Antagonist QSAR Lipophilicity

Optimal Use Cases for 4-Cyclohexylpiperidine-4-carboxamide Based on Differentiated Evidence


Inflammation Research Requiring Selective mPGES-1 Inhibition

Given its demonstrated ability to yield highly potent and selective mPGES-1 inhibitors (IC50 = 3 nM, >10,000-fold selectivity over COX-2) [1], 4-cyclohexylpiperidine-4-carboxamide is the preferred scaffold for developing next-generation anti-inflammatory agents. It directly addresses the critical need for pain relief without the gastrointestinal and cardiovascular toxicity associated with COX-1/COX-2 inhibition.

CNS Drug Discovery Leveraging Enhanced Lipophilicity

The increased LogP (2.96) relative to 4-phenyl analogs (2.47) [1] positions this scaffold as a superior choice for projects targeting the central nervous system. Its physicochemical properties favor blood-brain barrier penetration, making it a rational starting point for developing treatments for neurological disorders where adequate CNS exposure is paramount.

Antiviral Programs Targeting CCR5 Co-Receptor

For HIV entry inhibitor research, QSAR models confirm that lipophilic and sterically bulky substituents like cyclohexyl enhance CCR5 antagonism [1]. This scaffold offers a strategic edge in potency optimization over less lipophilic or smaller 4-substituted piperidine-4-carboxamides, as exemplified by the potent 4-benzyl analog TAK-220 (IC50 = 3.5 nM) [2].

Drug Metabolism and Safety Assessment Studies

The well-documented time-dependent CYP3A4 inhibition of a derivative [1] makes this compound and its analogs essential tools for investigating mechanism-based inactivation. Procurement of this scaffold enables definitive DDI risk assessment studies, providing a clear pathway to identify and mitigate metabolic liabilities early in discovery, as shown by the successful switch to a methyl analogue that abolished TDI.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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